molecular formula C9H12ClN3S B1347982 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 339017-59-3

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1347982
M. Wt: 229.73 g/mol
InChI Key: VVDFPCMQZZEGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine, referred to as 4-Cl-MTP-PP, is a synthetic compound with potential applications in a variety of scientific fields. It is a member of the pyrimidine family and is composed of a nitrogen-containing base and a sulfur-containing side chain. 4-Cl-MTP-PP has been studied for its use as a drug, a reagent, and a research tool. In

Scientific Research Applications

Synthesis and Characterization

  • 4-Chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine has been used in the synthesis of various compounds with potential medicinal applications. One study focused on synthesizing derivatives with antiviral activity, particularly against human cytomegalovirus (HCMV) (Saxena et al., 1988).
  • The compound was involved in the synthesis of stable betainic pyrimidinaminides, showcasing its utility in creating complex chemical structures (Schmidt, 2002).

Chemical Structure Exploration

  • Investigations based on non-covalent interactions in derivatives of 4-chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine have been conducted, providing insights into molecular interactions and bonding (Zhang et al., 2018).
  • Synthesis of new derivatives containing various organic rings, like triazole and oxadiazole, has been explored, indicating the compound's versatility in forming diverse chemical structures (Pivazyan et al., 2019).

Application in Heterocyclic Chemistry

  • The compound has been used in the synthesis of heterobicycles, exploring its reactivity and potential in creating compounds with pharmaceutical relevance (Brown et al., 1982).
  • A strategy for the triarylation of pyrrolopyrimidines using 4-chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine under specific conditions has been developed, highlighting its role in complex chemical syntheses (Prieur et al., 2015).

Synthesis of Pyrimidine Derivatives

  • The compound has been utilized in the synthesis of pyrimidopyrimidinedithiones, indicating its potential in the development of new chemotherapeutic agents (Snieckus & Guimarães, 2014).
  • Research on synthesizing 2-cyanopyrimidines has involved 4-chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine, further extending its applications in medicinal chemistry (Kalogirou & Koutentis, 2019).

Development of Novel Compounds

  • The compound has been instrumental in synthesizing novel heterocycles, such as pyrrolo[2,3-d]pyrimidin-7-one 5-oxides, showcasing its potential in creating new pharmacologically active compounds (Čikotienė et al., 2008).
  • Its use in synthesizing 4-piperazinopyrimidines with various therapeutic properties, like antiemetic and analgesic effects, has been documented (Mattioda et al., 1975).

properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3S/c1-14-9-11-7(10)6-8(12-9)13-4-2-3-5-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDFPCMQZZEGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363304
Record name 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine

CAS RN

339017-59-3
Record name 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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